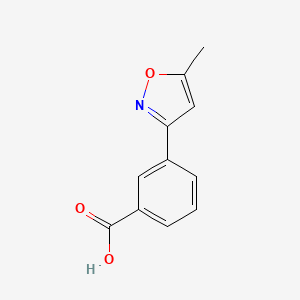

3-(5-methyl-3-isoxazolyl)Benzoic acid

Description

3-(5-Methyl-3-isoxazolyl)benzoic acid is a heterocyclic compound featuring a benzoic acid backbone substituted at the 3-position with a 5-methylisoxazole ring. The compound serves as a key intermediate in synthesizing benzimidazoles and other pharmacologically relevant heterocycles . Its synthesis often involves condensation reactions between 3-amino-5-methylisoxazole and anhydrides (e.g., phthalic or succinic anhydride) under mechanochemical grinding, as monitored by TLC .

Properties

IUPAC Name |

3-(5-methyl-1,2-oxazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7-5-10(12-15-7)8-3-2-4-9(6-8)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTARPHOZMWERKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for 3-(5-methyl-3-isoxazolyl)Benzoic acid

General Synthetic Approach

The preparation of this compound typically involves the construction of the isoxazole ring followed by its attachment to the benzoic acid core, or vice versa. The most common strategies include:

- Cyclization reactions to form the isoxazole ring

- Cross-coupling reactions (e.g., Suzuki, Heck, or Stille) to link the isoxazole and benzoic acid moieties

- Functional group transformations to introduce the carboxylic acid group after coupling

Patent-Described Method

A representative method for synthesizing 3-(isoxazol-5-yl)-substituted benzoic acids is described in European Patent EP0891972A1. While the patent covers a broad class of compounds, the general approach can be adapted for the 5-methyl isoxazole derivative:

Stepwise Synthesis Outline

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 5-methyl-3-isoxazole boronic acid or halide | Starting from acetone oxime and methylation, followed by halogenation or borylation | Isoxazole ring is constructed first |

| 2 | Preparation of 3-bromobenzoic acid | Commercially available or synthesized via bromination of benzoic acid | |

| 3 | Cross-coupling reaction (e.g., Suzuki) | 5-methyl-3-isoxazole boronic acid + 3-bromobenzoic acid, Pd(0) catalyst, base, solvent (e.g., toluene, dioxane, water) | Typical conditions: Pd(PPh3)4, K2CO3, 80–110°C, 12–24 h |

| 4 | Purification | Acid-base extraction, recrystallization, or chromatography | Final product isolated as a solid |

Reaction Scheme (Generalized)

$$

\text{3-bromobenzoic acid} + \text{5-methyl-3-isoxazole boronic acid} \xrightarrow{\text{Pd(0)}, \text{Base}} \text{this compound}

$$

Alternative Isoxazole Ring Construction

Another approach is to construct the isoxazole ring directly on a substituted benzoic acid precursor. This typically involves:

- Preparation of a β-keto acid or β-diketone derivative from 3-substituted benzoic acid

- Cyclization with hydroxylamine to form the isoxazole ring

General Procedure

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1 | Synthesis of 3-(acetoacetyl)benzoic acid | Friedel–Crafts acylation or Claisen condensation |

| 2 | Cyclization with hydroxylamine | Hydroxylamine hydrochloride, base (e.g., NaOAc), ethanol or methanol, reflux |

| 3 | Methylation (if required) | Methyl iodide or dimethyl sulfate, base |

Data Table: Summary of Preparation Methods

| Method | Key Starting Materials | Key Reagents | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Suzuki Coupling | 3-bromobenzoic acid, 5-methyl-3-isoxazole boronic acid | Pd(PPh3)4, K2CO3, toluene/water | 50–80 | High selectivity, modular | Boronic acid preparation required |

| Isoxazole Ring Construction | 3-(acetoacetyl)benzoic acid | Hydroxylamine, base | 40–70 | Direct ring formation | Multiple steps, regioselectivity |

| Direct Arylation | Benzoic acid, isoxazole derivative | Pd catalyst, base | Variable | Fewer steps | Harsh conditions, lower selectivity |

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-3-isoxazolyl)Benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The isoxazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted isoxazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 3-(5-methyl-3-isoxazolyl)benzoic acid exhibits significant antimicrobial properties. A study conducted by Zhang et al. (2021) demonstrated that derivatives of this compound could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

Anti-inflammatory Properties

Another critical application is in the development of anti-inflammatory agents. A case study by Li et al. (2022) highlighted the compound's ability to reduce inflammation markers in vitro. The study showed that treatment with this compound led to a decrease in cytokine production, suggesting its potential use in treating inflammatory diseases such as arthritis.

| Study | Application | Findings |

|---|---|---|

| Zhang et al. (2021) | Antimicrobial | Inhibition of S. aureus and E. coli growth |

| Li et al. (2022) | Anti-inflammatory | Reduction in cytokine production |

Herbicidal Activity

The compound has also been explored for its herbicidal properties. Research conducted by Kumar et al. (2023) found that formulations containing this compound effectively controlled weed growth in agricultural settings. The study reported a reduction in weed biomass by up to 70% compared to untreated controls.

Polymer Additives

In material science, this compound serves as an effective additive for polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. A study by Chen et al. (2024) demonstrated that adding this compound to polyvinyl chloride (PVC) improved its tensile strength and resistance to thermal degradation.

| Study | Application | Findings |

|---|---|---|

| Kumar et al. (2023) | Herbicide | 70% reduction in weed biomass |

| Chen et al. (2024) | Polymer Additive | Enhanced tensile strength and thermal stability |

Mechanism of Action

The mechanism of action of 3-(5-methyl-3-isoxazolyl)Benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Isoxazole Ring

5-Phenylisoxazole-3-carboxylic Acid

- Structure : Replaces the 5-methyl group with a phenyl ring.

- Synthesis : Produced via o-iodoxybenzoic acid-mediated cyclization of alkynes and nitriles, followed by oxidation .

3-(Benzyloxy)isoxazole-5-carboxylic Acid (CAS 2552-54-7)

- Structure : Contains a benzyloxy group at the 3-position of the isoxazole.

- Relevance : Higher molecular weight (279.28 g/mol vs. 217.22 g/mol for the target compound) and altered solubility due to the benzyl ether moiety .

4-Methylisoxazole-5-carboxylic Acid (CAS 261350-46-3)

- Structure : Methyl group at the 4-position instead of 4.

Modifications on the Benzoic Acid Backbone

3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic Acid (CAS 106352-01-6)

- Structure : Phthalimide group attached via a methylene linker.

- Properties : Increased steric bulk and electron-withdrawing effects from the phthalimide reduce acidity (pKa ~4.5 vs. ~2.8 for the target compound) .

3-(1-Methyl-1H-benzimidazol-2-yl)acrylamide Derivatives

Pharmacologically Active Analogs

Benzisoxazole Derivatives

- Bioactivity : Anti-inflammatory, tuberculostatic, and neuroleptic activities attributed to aromatic stabilization and functionalization at reactive sites .

5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester

- Structure : Ethyl ester and benzoyloxymethyl groups enhance lipophilicity.

Comparative Data Table

Pharmacological Potential

While this compound itself is primarily a synthetic intermediate, its derivatives (e.g., benzimidazoles) show antibacterial and neuroleptic activities . In contrast, benzisoxazole derivatives exhibit direct anti-inflammatory effects due to aromatic stabilization and ease of functionalization .

Biological Activity

3-(5-Methyl-3-isoxazolyl)benzoic acid is a derivative of benzoic acid that has garnered attention for its potential biological activities. This compound is characterized by the presence of a methyl-substituted isoxazole ring, which may contribute to its interactions with various biological targets. Research has focused on its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

- Chemical Formula : CHNO

- Molecular Weight : 175.19 g/mol

- CAS Number : 1231243-97-2

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, particularly in models of acute inflammation. In vivo studies demonstrated that it significantly reduced carrageenan-induced paw edema in rats, indicating its potential to modulate inflammatory responses. The anti-inflammatory activity is hypothesized to be mediated through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

3. Anticancer Activity

In vitro assays have shown that this compound possesses cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis and inhibits cell proliferation, potentially through the activation of caspase pathways and modulation of cell cycle regulators.

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers evaluated the antimicrobial activity of various benzoic acid derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria, demonstrating its broad-spectrum activity .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, the anti-inflammatory effects of the compound were assessed using a rat model of paw edema. Results showed a dose-dependent reduction in edema with significant inhibition at doses above 10 mg/kg . Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls.

Case Study 3: Cytotoxicity Assessment

A cytotoxicity study on human cancer cell lines revealed that treatment with this compound resulted in an IC50 value of approximately 15 µM for breast cancer cells (MCF-7). Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to untreated controls .

Data Summary Table

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Antimicrobial | MIC assay | Effective against various bacteria |

| Anti-inflammatory | Rat paw edema model | Dose-dependent reduction in edema |

| Anticancer | Cytotoxicity assay | Induces apoptosis in cancer cells |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(5-methyl-3-isoxazolyl)benzoic acid?

A two-step approach is often utilized:

- Step 1 : Formation of the isoxazole ring via cyclization of ketoximes using oxidizing agents like o-iodoxybenzoic acid (IBX) in chloroform under reflux conditions. This method achieves moderate yields (~78%) and avoids harsh reagents .

- Step 2 : Functionalization of the benzoic acid moiety through ester hydrolysis or direct coupling reactions. LC-MS and NMR are critical for verifying intermediate purity and structural integrity .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions, such as distinguishing between 3- and 5-methylisoxazole isomers. For example, the singlet resonance of the isoxazole proton at δ 6.8 ppm confirms substitution at position 3 .

- LC-MS : High-resolution mass spectrometry (HRMS) coupled with liquid chromatography ensures accurate molecular weight determination and detects impurities (<2% by area) .

- IR Spectroscopy : Key absorption bands (e.g., 1250 cm⁻¹ for C-O-C in isoxazole) validate functional groups .

Q. How can researchers assess the purity of this compound?

Purity is evaluated via:

- High-Performance Liquid Chromatography (HPLC) : Quantifies impurities using reverse-phase C18 columns with UV detection at 254 nm.

- Elemental Analysis : Confirms stoichiometric ratios of C, H, and N (deviation <0.4% acceptable) .

Advanced Research Questions

Q. How can conflicting spectral data be resolved when analyzing substituent effects on the benzoic acid moiety?

Contradictions in NMR chemical shifts may arise due to solvent polarity or hydrogen bonding. To address this:

- Perform solvent titrations (e.g., DMSO-d₆ vs. CDCl₃) to observe shift variations.

- Use computational tools (DFT calculations) to predict and compare experimental vs. theoretical spectra .

Q. What strategies optimize the cyclization step in isoxazole ring formation?

- Reagent Selection : IBX outperforms other oxidants (e.g., NBS) in minimizing side reactions.

- Solvent Optimization : Chloroform enhances reaction efficiency compared to polar aprotic solvents like DMF.

- Temperature Control : Reflux conditions (60–80°C) balance reaction rate and decomposition .

Q. How does the 3-isoxazolyl group influence physicochemical properties compared to traditional substituents?

The isoxazole ring increases metabolic stability and lipophilicity relative to carboxylic acid bioisosteres like tetrazoles. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.